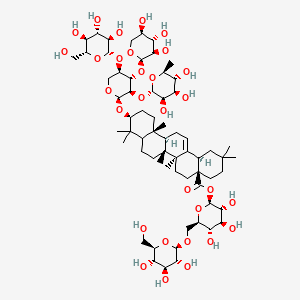

Bretschnoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bretschnoside B is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.

Aplicaciones Científicas De Investigación

Morphological and Ecological Characteristics

- Bretschneidera sinensis exhibits significant ornamental values in leaves, flowers, and fruits. The morphological characteristics, distribution, ecological requirements, and cultivation techniques are well-documented, emphasizing its importance in landscape applications (Chen Ding-ru, 2008).

- A detailed study of the leaf structure of B. sinensis using various microscopy techniques reveals specialized adaptations, such as a thick cuticle layer and specialized epidermal cells, indicating its evolution from sciophytes to mesophytes (Q. Qiao et al., 2010).

Genetic Research and Conservation

- Genetic studies using microsatellite markers and DNA sequencing have been conducted to understand the mating system and genetic diversity of B. sinensis. These studies are crucial for conservation efforts, as the species is endangered and has high conservation value (M. Li et al., 2016).

- The complete plastid genome sequence of B. sinensis has been characterized, providing insights into the conservation genetics of this endangered species. This genomic information is significant for studying ancient geography and climate change (F. Dong et al., 2019).

Ecological and Physiological Studies

- Research on the ecological anatomy of B. sinensis roots highlights its adaptation to specific habitats and the importance of mycorrhizal relationships for its survival, which is vital for in situ and ex situ conservation strategies (W. Xiang, 2010).

- Studies on the photosynthetic physiological response of B. sinensis to different light intensities provide crucial information for its conservation and suggest considerations for biodiversity conservation efforts (YE Feiying et al., 2015).

Propiedades

Número CAS |

149496-97-9 |

|---|---|

Fórmula molecular |

C64H104O30 |

Peso molecular |

1353.506 |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5R)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O30/c1-25-36(68)41(73)47(79)54(86-25)93-51-50(92-53-45(77)37(69)28(67)22-83-53)32(90-55-48(80)43(75)39(71)30(21-66)88-55)24-85-57(51)91-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)58(82)94-56-49(81)44(76)40(72)31(89-56)23-84-52-46(78)42(74)38(70)29(20-65)87-52/h9,25,27-57,65-81H,10-24H2,1-8H3/t25-,27+,28+,29+,30+,31+,32+,33?,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52+,53+,54-,55-,56-,57+,61-,62+,63+,64-/m0/s1 |

Clave InChI |

UXRXRMJUZZGJNA-CXVHELQKSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Sinónimos |

bretschnoside B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)

![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)